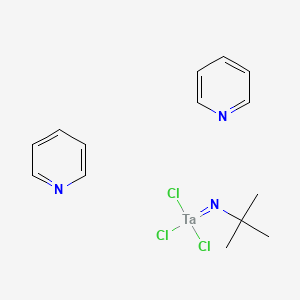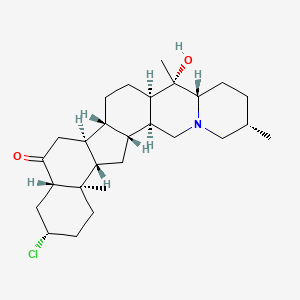
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol is a derivative of D-myo-inositol, a compound that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol typically involves the protection of hydroxyl groups on the D-myo-inositol molecule. This can be achieved through the use of cyclohexylidene and phenylmethyl protecting groups. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of these protective groups.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as signal transduction and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6-Hexa-O-benzyl-D-myo-inositol: Another derivative of D-myo-inositol with benzyl protecting groups.
2,3,4,5,6-Penta-O-benzyl-D-myo-inositol: A similar compound with five benzyl groups.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol can be achieved through a series of protection and deprotection reactions on inositol.", "Starting Materials": [ "Inositol", "Benzyl chloride", "Phenylmethyl bromide", "Cyclohexene", "Sodium hydride", "Toluene", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Diethyl ether" ], "Reaction": [ "Protection of all six hydroxyl groups of inositol using benzyl chloride and sodium hydride in toluene to give 1,2,3,4,5,6-hexabenzyloxyhexane", "Reduction of the benzyl groups using hydrogen and palladium on carbon in methanol to give 1,2,3,4,5,6-hexahydroxyhexane", "Protection of the 2,3-hydroxyl groups using cyclohexene and p-toluenesulfonic acid in methanol to give 2,3-O-cyclohexylidene-1,6-bis-O-benzyl-myo-inositol", "Deprotection of the benzyl groups using hydrogen and palladium on carbon in methanol to give 2,3-O-cyclohexylidene-1,6-bis-O-(hydroxymethyl)-myo-inositol", "Protection of the hydroxyl groups with phenylmethyl bromide and potassium carbonate in dimethylformamide to give 2,3-O-cyclohexylidene-1,6-bis-O-(phenylmethyl)-myo-inositol", "Deprotection of the cyclohexylidene group using hydrochloric acid and sodium bicarbonate in water to give the final product, 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol" ] } | |
CAS-Nummer |
152697-26-2 |
Molekularformel |
C₂₆H₃₂O₆ |
Molekulargewicht |
440.53 |
Synonyme |
Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-inositol deriv. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)


